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Compound of Interest

Compound Name: Methyl 4-methoxybutanoate

Cat. No.: B1268158

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 4-
methoxybutanoate (CAS No: 29006-01-7), a key chemical intermediate. The document details
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
offering insights into its molecular structure. This guide is intended to serve as a valuable
resource for researchers and professionals involved in chemical synthesis, analysis, and drug
development.

Chemical Structure and Properties

Methyl 4-methoxybutanoate is an ester with the following chemical structure:
CH3O(CHz2)sCOOCHSs

Molecular Formula: CeH1203 Molecular Weight: 132.16 g/mol IUPAC Name: methyl 4-
methoxybutanoate

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of
chemical compounds. The following sections present the 1H NMR, 13C NMR, IR, and MS data
for methyl 4-methoxybutanoate.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1268158?utm_src=pdf-interest
https://www.benchchem.com/product/b1268158?utm_src=pdf-body
https://www.benchchem.com/product/b1268158?utm_src=pdf-body
https://www.benchchem.com/product/b1268158?utm_src=pdf-body
https://www.benchchem.com/product/b1268158?utm_src=pdf-body
https://www.benchchem.com/product/b1268158?utm_src=pdf-body
https://www.benchchem.com/product/b1268158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-
hydrogen framework of a molecule.

1H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and
their neighboring environments. The *H NMR spectrum of methyl 4-methoxybutanoate was
obtained in deuterated chloroform (CDCIs).

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.66 s 3H -COOCH:s
~3.43 t 2H -CH2-O-
~3.32 S 3H -OCHs
~2.40 t 2H -CH2-COO-
~1.93 p 2H -CH2-CH2-CHz2-

13C NMR Data

The carbon-13 NMR spectrum indicates the number of different carbon environments in the
molecule.
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Chemical Shift (8) ppm Assighment
~173.8 C=0

~72.0 -CHz-O-

~58.6 -OCHs

~51.5 -COOCHs
~30.6 -CH2-COO-
~24.5 -CH2-CH2-CHa2-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.[1] The spectrum for methyl 4-methoxybutanoate was
obtained using Attenuated Total Reflectance (ATR).[1]

Wavenumber (cm—?) Intensity Assignment
~2950 Strong C-H stretch (alkane)
~1740 Strong C=0 stretch (ester)
~1170 Strong C-O stretch (ester)
~1120 Strong C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The data presented here was obtained via Gas Chromatography-Mass
Spectrometry (GC-MS).[1]
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miz Relative Intensity Assighment
132 Moderate [M]* (Molecular lon)
101 High [M - OCHs]*

_ McLafferty rearrangement
74 High

product

59 Moderate [COOCHs]*
45 High [CH20CH3]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A small amount of methyl 4-methoxybutanoate (typically 5-10 mg) is
dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean NMR
tube.

e Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400
MHz or higher).

o Data Acquisition: The sample is placed in the spectrometer's magnet. The magnetic field is
"locked" using the deuterium signal from the solvent, and the sample is shimmed to achieve
a homogeneous magnetic field. For tH NMR, a standard pulse sequence is used to acquire
the spectrum. For 13C NMR, a proton-decoupled pulse sequence is typically employed to
simplify the spectrum.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced
(typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy (ATR Method)

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1268158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: A small drop of liquid methyl 4-methoxybutanoate is placed directly
onto the ATR crystal. For solid samples, a small amount of the solid is pressed firmly against
the crystal.

e Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer equipped with an ATR
accessory is used.

o Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded.
The sample is then placed on the crystal, and the sample spectrum is acquired. The
instrument measures the absorbance of infrared radiation by the sample at various
wavenumbers.

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (GC-MS)

e Sample Preparation: A dilute solution of methyl 4-methoxybutanoate is prepared in a
volatile solvent (e.g., dichloromethane or methanol).

e Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.
o Data Acquisition:

o Gas Chromatography: A small volume of the sample solution is injected into the GC. The
sample is vaporized and carried by an inert gas through a capillary column. The
components of the sample are separated based on their boiling points and interactions
with the column’s stationary phase.

o Mass Spectrometry: As the separated components elute from the GC column, they enter
the ion source of the mass spectrometer. In the ion source (typically using Electron
lonization - EIl), the molecules are bombarded with high-energy electrons, causing them to
ionize and fragment. The resulting ions are then accelerated and separated based on their
mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each
ion.
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o Data Processing: The mass spectrum is a plot of the relative abundance of ions as a function
of their m/z ratio. The molecular ion peak confirms the molecular weight, and the
fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic methods and the
information they provide, as well as a typical experimental workflow.
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Spectroscopic techniques and the structural information they provide.
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General Experimental Workflow for Spectral Analysis
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A generalized workflow for obtaining and analyzing spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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